molecular formula C13H12BIO3 B15093430 2-Iodo-5-(phenylmethoxy)phenylboronic acid

2-Iodo-5-(phenylmethoxy)phenylboronic acid

Cat. No.: B15093430
M. Wt: 353.95 g/mol
InChI Key: KQAKBXHWFWFLRZ-UHFFFAOYSA-N
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Description

2-Iodo-5-(phenylmethoxy)phenylboronic acid: is an organoboron compound with the molecular formula C13H12BIO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with an iodine atom and a phenylmethoxy group. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2-Iodo-5-(phenylmethoxy)phenylboronic acid typically involves the following steps:

    Iodination: The starting material, 5-(phenylmethoxy)phenylboronic acid, undergoes iodination using iodine and a suitable oxidizing agent such as sodium iodide in the presence of an acid catalyst.

    Boronic Acid Formation: The iodinated intermediate is then converted to the boronic acid derivative through a reaction with a boron-containing reagent, such as boronic acid or boronate ester, under basic conditions.

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

2-Iodo-5-(phenylmethoxy)phenylboronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or styrene derivatives.

    Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene or ethanol), and heat.

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

    Substitution: Nucleophiles (e.g., amines, thiols), solvent (e.g., DMF or DMSO), and heat.

Major Products:

    Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.

    Oxidation: Phenols or other oxygen-containing derivatives.

    Substitution: Corresponding substituted products (e.g., arylamines, arylthiols).

Scientific Research Applications

Chemistry:

2-Iodo-5-(phenylmethoxy)phenylboronic acid is widely used in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and materials science applications.

Biology and Medicine:

In biological research, this compound is used to develop boron-containing drugs and drug delivery systems. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them useful in designing enzyme inhibitors and sensors.

Industry:

In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its ability to undergo various chemical transformations makes it a versatile intermediate in manufacturing processes.

Mechanism of Action

The mechanism of action of 2-Iodo-5-(phenylmethoxy)phenylboronic acid in Suzuki-Miyaura coupling involves the following steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

    Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-palladium bond.

    Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.

Molecular Targets and Pathways:

The primary molecular target in these reactions is the palladium catalyst, which facilitates the formation of carbon-carbon bonds. The pathways involved include oxidative addition, transmetalation, and reductive elimination.

Comparison with Similar Compounds

    Phenylboronic Acid: Lacks the iodine and phenylmethoxy substituents, making it less versatile in certain reactions.

    2-Iodophenylboronic Acid: Similar structure but lacks the phenylmethoxy group, affecting its reactivity and applications.

    5-(Phenylmethoxy)phenylboronic Acid: Lacks the iodine substituent, which limits its use in certain coupling reactions.

Uniqueness:

2-Iodo-5-(phenylmethoxy)phenylboronic acid is unique due to the presence of both iodine and phenylmethoxy substituents. This combination enhances its reactivity and versatility in various chemical reactions, particularly in Suzuki-Miyaura coupling. The iodine atom facilitates oxidative addition, while the phenylmethoxy group provides additional functionalization options.

Properties

Molecular Formula

C13H12BIO3

Molecular Weight

353.95 g/mol

IUPAC Name

(2-iodo-5-phenylmethoxyphenyl)boronic acid

InChI

InChI=1S/C13H12BIO3/c15-13-7-6-11(8-12(13)14(16)17)18-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2

InChI Key

KQAKBXHWFWFLRZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)OCC2=CC=CC=C2)I)(O)O

Origin of Product

United States

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